Product packaging for 1-Bromo-2,5-difluoro-4-propoxybenzene(Cat. No.:CAS No. 1881292-82-5)

1-Bromo-2,5-difluoro-4-propoxybenzene

Cat. No.: B6307823
CAS No.: 1881292-82-5
M. Wt: 251.07 g/mol
InChI Key: QQRGTDRPKQPQQP-UHFFFAOYSA-N
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Description

Contextualizing Halogenated Aryl Ethers in Contemporary Chemical Research

Halogenated aryl ethers are a class of organic compounds characterized by an ether linkage to an aromatic ring that is also substituted with one or more halogen atoms. google.com These compounds are not merely laboratory curiosities; they are integral components in a wide array of applications, ranging from pharmaceuticals to agrochemicals and advanced materials. youtube.com The presence of both an ether group and halogen atoms imparts a unique set of physicochemical properties to the aromatic core.

The ether functional group can influence the molecule's conformation and solubility, while the nature and position of the halogen substituents can dramatically alter its electronic properties, metabolic stability, and reactivity. wikipedia.org For instance, the introduction of halogens can block sites of metabolism, thereby enhancing the pharmacokinetic profile of a drug candidate. Furthermore, the carbon-halogen bond serves as a versatile handle for a variety of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. nih.gov This reactivity allows for the construction of complex molecular frameworks from simpler, readily available halogenated precursors. The study of halogenated aryl ethers continues to be a vibrant area of research, driven by the constant demand for new molecules with tailored properties.

Strategic Importance of Fluorinated and Brominated Aromatic Scaffolds

The incorporation of fluorine and bromine atoms into aromatic systems is a well-established strategy in modern drug discovery and materials science. Fluorine, with its high electronegativity and small size, can significantly impact a molecule's pKa, binding affinity, and metabolic stability. chemicalbook.comtcichemicals.com The substitution of hydrogen with fluorine can lead to enhanced biological activity and improved pharmacokinetic properties. acs.org Brominated aromatic compounds, on the other hand, are highly valued for their utility in organic synthesis. The carbon-bromine bond is readily activated in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, providing a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds. biosynth.com

The combination of both fluorine and bromine on the same aromatic scaffold, as seen in 1-Bromo-2,5-difluoro-4-propoxybenzene, creates a highly versatile building block. The differential reactivity of the C-Br and C-F bonds allows for selective and sequential functionalization, enabling the synthesis of complex, highly substituted aromatic compounds that would be difficult to access through other routes. This strategic combination of halogens provides chemists with a powerful platform for the design and synthesis of novel molecules with precisely controlled structures and properties.

Overview of Research Trajectories for Complex Organohalides

The development of new synthetic methodologies for the preparation and functionalization of complex organohalides is a major focus of contemporary chemical research. A key trajectory in this area is the pursuit of site-selective cross-coupling reactions on polyhalogenated aromatic compounds. biosynth.com This approach allows for the controlled, stepwise modification of different halogenated positions on an aromatic ring, providing access to a vast chemical space of highly functionalized molecules.

Another significant research direction is the design and synthesis of novel trifunctional and multifunctional building blocks. thieme-connect.denih.gov These pre-functionalized scaffolds, such as this compound, offer a more efficient and convergent approach to the synthesis of complex target molecules. By incorporating multiple reactive handles and property-modulating groups into a single starting material, chemists can streamline synthetic routes and accelerate the discovery of new compounds with desired activities. Future research in this area will likely focus on the development of even more sophisticated and versatile building blocks, as well as new catalytic systems that enable even greater control over the selective functionalization of complex organohalides.

Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1881292-82-5 orgsyn.orgbldpharm.comsigmaaldrich.com
Molecular Formula C₉H₉BrF₂O bldpharm.comsigmaaldrich.com
Molecular Weight 251.07 g/mol bldpharm.com
IUPAC Name This compound sigmaaldrich.com
Physical Form Liquid sigmaaldrich.com

Detailed Research Findings

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structure suggests its role as a key intermediate in the synthesis of more complex molecules. Its utility can be inferred from the well-established chemistry of its constituent functional groups and related polyhalogenated aromatic compounds.

A plausible synthetic route to this compound likely involves the propoxylation of a suitable bromodifluorophenol precursor. Alternatively, it could be synthesized via the bromination of a 2,5-difluoropropoxybenzene starting material.

The reactivity of this compound is primarily dictated by the interplay of its three key functional groups. The bromo-substituent is the most likely site for initial reactivity, particularly in transition-metal-catalyzed cross-coupling reactions. The high electronegativity of the two fluorine atoms significantly influences the electron density of the aromatic ring, which can affect the rates and regioselectivity of these reactions. The propoxy group, being an electron-donating group, can also modulate the reactivity of the aromatic ring.

The strategic positioning of the bromo and fluoro substituents allows for selective functionalization. For instance, the C-Br bond can be selectively targeted for a Suzuki coupling to introduce a new carbon-carbon bond, while leaving the C-F bonds intact for potential subsequent transformations. This differential reactivity is a hallmark of polyhalogenated aromatic building blocks and is a key aspect of their utility in modern organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrF2O B6307823 1-Bromo-2,5-difluoro-4-propoxybenzene CAS No. 1881292-82-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2,5-difluoro-4-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-2-3-13-9-5-7(11)6(10)4-8(9)12/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRGTDRPKQPQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 1 Bromo 2,5 Difluoro 4 Propoxybenzene

Precursor Synthesis and Functionalization Strategies

The most common and logical approach to the synthesis of 1-Bromo-2,5-difluoro-4-propoxybenzene hinges on the preparation of a key intermediate, 4-bromo-2,5-difluorophenol. This precursor contains the core aromatic structure with the correct placement of the bromo and fluoro substituents, paving the way for the final etherification step. The synthesis of this phenol (B47542) intermediate can be approached from different starting materials, primarily involving strategic halogenation and functional group interconversion.

Halogenation Techniques for Difluorinated Benzenes

The introduction of a bromine atom onto a difluorinated benzene (B151609) ring is a critical step in the synthesis of the target molecule. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the two fluorine atoms. Fluorine is an ortho-, para-directing deactivator. In a starting material like 1,4-difluorobenzene, all available positions are ortho to a fluorine atom, simplifying the initial bromination.

One documented approach involves the monobromination of 1,4-difluorobenzene. This reaction can be carried out using bromine in the presence of a catalyst, such as iron powder, to yield 1-bromo-2,5-difluorobenzene. The reaction conditions, including temperature and reaction time, must be carefully controlled to minimize the formation of di-brominated byproducts.

Alternatively, if starting with 2,5-difluorophenol, the hydroxyl group, being a strong activating ortho-, para-director, will dictate the position of bromination. The bromination of 2,5-difluorophenol with bromine in a solvent like chloroform at temperatures ranging from 0°C to room temperature has been shown to produce 4-bromo-2,5-difluorophenol in high yield (81.05%) chemicalbook.com. The strong directing effect of the hydroxyl group ensures high regioselectivity, with the bromine atom being introduced at the position para to the hydroxyl group and ortho to a fluorine atom.

Table 1: Comparison of Halogenation Starting Materials

Starting MaterialProductKey Directing GroupNotes
1,4-Difluorobenzene1-Bromo-2,5-difluorobenzeneFluorine (ortho, para-directing)Requires subsequent hydroxylation.
2,5-Difluorophenol4-Bromo-2,5-difluorophenolHydroxyl (strong ortho, para-directing)Direct route to the key phenol intermediate.

Etherification via Alkoxyaryl Synthesis

The final step in the synthesis of this compound is the formation of the ether linkage. The Williamson ether synthesis is a widely employed and effective method for this transformation wikipedia.orgmasterorganicchemistry.comfrancis-press.com. This reaction involves the deprotonation of the precursor, 4-bromo-2,5-difluorophenol, to form a phenoxide ion, which then acts as a nucleophile.

The phenoxide is generated by treating the phenol with a suitable base, such as sodium hydroxide or potassium carbonate. The resulting sodium or potassium 4-bromo-2,5-difluorophenoxide is then reacted with a propyl halide, typically 1-bromopropane or 1-iodopropane. This reaction proceeds via an SN2 mechanism, where the phenoxide ion displaces the halide from the primary alkyl halide wikipedia.orgmasterorganicchemistry.com.

The choice of solvent is important for the Williamson ether synthesis, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being used to facilitate the nucleophilic substitution. The reaction temperature can be varied to optimize the reaction rate and yield, with heating often being necessary.

Regioselective Introduction of Propoxy and Bromo Substituents

Route A: Bromination then Hydroxylation then Etherification

Bromination of 1,4-difluorobenzene: This yields 1-bromo-2,5-difluorobenzene. The two fluorine atoms direct the bromine to an ortho position.

Hydroxylation of 1-bromo-2,5-difluorobenzene: This step is less straightforward. Nucleophilic aromatic substitution of a fluorine atom with a hydroxide source would be challenging due to the deactivating nature of the halogens. More advanced methods, such as transition metal-catalyzed hydroxylation, might be required. The position of hydroxylation would be influenced by the existing bromo and fluoro substituents.

Etherification: The resulting 4-bromo-2,5-difluorophenol is then etherified as described above.

Route B: Hydroxylation then Bromination then Etherification

Hypothetical Hydroxylation of 1,4-difluorobenzene: This would lead to 2,5-difluorophenol.

Bromination of 2,5-difluorophenol: As previously mentioned, the powerful ortho-, para-directing hydroxyl group ensures that bromination occurs at the 4-position, leading directly to 4-bromo-2,5-difluorophenol chemicalbook.com.

Etherification: The final propoxylation is then carried out.

Given the high regioselectivity and yield of the bromination of 2,5-difluorophenol, Route B, starting from this phenol, appears to be a more controlled and efficient strategy for ensuring the correct placement of the bromo and subsequent propoxy groups.

Advanced Synthetic Pathways

Beyond the classical approaches, more advanced synthetic methodologies can be employed for the synthesis of this compound, particularly for the formation of the aryl ether bond. These methods can offer advantages in terms of milder reaction conditions and broader substrate scope.

Cross-Coupling Approaches to Aryl Ethers

Transition metal-catalyzed cross-coupling reactions have become powerful tools for the formation of C-O bonds. The two most prominent methods for the synthesis of aryl ethers are the Buchwald-Hartwig amination-type C-O coupling and the Ullmann condensation.

The Buchwald-Hartwig O-arylation involves the palladium-catalyzed coupling of an alcohol with an aryl halide organic-chemistry.org. In the context of synthesizing this compound, this could potentially involve the reaction of propanol with a 1,4-dibromo-2,5-difluorobenzene derivative. However, a more likely application would be the coupling of 4-bromo-2,5-difluorophenol with a propyl halide, although this resembles the Williamson synthesis, the catalysts and ligands used in Buchwald-Hartwig chemistry can facilitate the reaction under different conditions.

The Ullmann condensation is a copper-catalyzed reaction that couples a phenol with an aryl halide organic-chemistry.org. This method traditionally requires high temperatures, but modern advancements with the use of ligands have allowed for milder reaction conditions. For the synthesis of the target molecule, the Ullmann condensation could be employed to react 4-bromo-2,5-difluorophenol with a propyl halide in the presence of a copper catalyst and a base.

Table 2: Comparison of Etherification Methods

MethodCatalystTypical ConditionsAdvantagesDisadvantages
Williamson Ether SynthesisNone (Base-mediated)Base (e.g., NaOH, K₂CO₃), Polar aprotic solventWell-established, readily available reagentsCan require harsh conditions
Buchwald-Hartwig O-arylationPalladiumPd catalyst, phosphine ligand, baseMilder conditions, broad substrate scopeCatalyst and ligand cost
Ullmann CondensationCopperCu catalyst, base, often high temperatureCost-effective catalystTraditionally harsh conditions, modern methods are milder

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Traditional synthetic routes, such as the Williamson ether synthesis, can be optimized by incorporating greener alternatives to hazardous reagents and solvents, minimizing waste, and improving energy efficiency.

A plausible synthetic route to this compound is the reaction of 4-Bromo-2,5-difluorophenol with a propyl halide (e.g., 1-bromopropane) in the presence of a base. The core principles of green chemistry can be systematically applied to this synthesis design:

Use of Greener Solvents: The choice of solvent is a critical factor in the environmental impact of a synthesis. Traditional Williamson ether synthesis often employs polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile. wikipedia.org These solvents, however, have associated toxicity and disposal issues. Green chemistry encourages the use of more benign alternatives. For the synthesis of aryl ethers, options such as water, ionic liquids, or solvent-free conditions have been explored. researchgate.netresearchgate.net Water is a particularly attractive green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.net Surfactant-assisted synthesis in water can facilitate the reaction between the water-insoluble organic reactants. researchgate.net

Catalysis over Stoichiometric Reagents: The use of catalysts is a cornerstone of green chemistry as they can reduce energy requirements and the formation of byproducts. Phase-transfer catalysis (PTC) is a highly effective technique for reactions involving immiscible phases, such as the reaction between an aqueous solution of the phenoxide and an organic solution of the alkyl halide. crdeepjournal.orgjetir.org Catalysts like quaternary ammonium salts or crown ethers can facilitate the transfer of the phenoxide anion from the aqueous phase to the organic phase, thereby accelerating the reaction and often allowing for milder reaction conditions. crdeepjournal.orgjetir.org This approach can eliminate the need for harsh, anhydrous conditions and strong, stoichiometric bases like sodium hydride. masterorganicchemistry.comyoutube.com

Atom Economy and Waste Reduction: The ideal synthesis would have a high atom economy, where most of the atoms from the reactants are incorporated into the final product. In the Williamson ether synthesis of this compound, the primary byproduct is a salt (e.g., sodium bromide). While this is a relatively benign byproduct, process optimization should still aim to minimize excess reagents and solvent waste. The use of catalytic methods can contribute to higher efficiency and less waste.

The following table summarizes the application of green chemistry principles to the synthesis of this compound.

Green Chemistry PrincipleTraditional ApproachGreener Alternative
Solvent Polar aprotic solvents (e.g., DMF, acetonitrile)Water (with surfactant), ionic liquids, solvent-free
Base Strong, stoichiometric bases (e.g., NaH)Weaker bases (e.g., K2CO3) with a phase-transfer catalyst
Energy Conventional heating (reflux)Microwave irradiation
Catalysis Often uncatalyzedPhase-transfer catalysis (e.g., quaternary ammonium salts)

Purification and Isolation Techniques for Halogenated Aryl Ethers

The effective purification and isolation of this compound are essential to obtain a product of high purity, which is critical for its subsequent applications. Halogenated aryl ethers, like the target compound, can be purified using a variety of standard and advanced techniques, with the choice of method depending on the scale of the synthesis and the nature of the impurities.

Common Purification Techniques:

Liquid-Liquid Extraction: This is a primary step in the work-up of many organic syntheses. After the reaction is complete, the reaction mixture is typically quenched with water, and the product is extracted into an organic solvent. mdpi.com Washing the organic layer with a basic solution, such as 5% sodium hydroxide, can effectively remove any unreacted 4-Bromo-2,5-difluorophenol. study.com Subsequent washes with water and brine help to remove water-soluble impurities and salts.

Distillation: For liquid products that are thermally stable, distillation is an effective method for purification, especially on a larger scale. Vacuum distillation is often employed for high-boiling compounds to prevent decomposition at elevated temperatures. sci-hub.se This technique separates compounds based on differences in their boiling points, effectively removing both more volatile and less volatile impurities.

Chromatography: Column chromatography is a versatile and widely used technique for the purification of organic compounds in a laboratory setting. mdpi.comacs.org For this compound, silica gel would be a common stationary phase, and a non-polar eluent system, such as a mixture of hexane and ethyl acetate, would likely be used. mdpi.com The separation is based on the differential adsorption of the compound and its impurities onto the stationary phase. For more challenging separations, High-Performance Liquid Chromatography (HPLC) can be employed. acs.org

Crystallization: If the halogenated aryl ether is a solid at room temperature or can be induced to crystallize, recrystallization is an excellent method for achieving high purity. researchgate.net This technique relies on the differential solubility of the compound and its impurities in a suitable solvent system at different temperatures. The compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent.

The table below outlines the applicability of these purification techniques to this compound.

Purification TechniquePrinciple of SeparationApplicability and Considerations
Liquid-Liquid Extraction Differential solubility in immiscible liquidsEssential for initial work-up to remove starting materials and water-soluble byproducts.
Vacuum Distillation Differences in boiling pointsSuitable for large-scale purification if the compound is thermally stable.
Column Chromatography Differential adsorption on a stationary phaseHighly effective for laboratory-scale purification to remove closely related impurities.
Crystallization Differential solubility at varying temperaturesCan provide very high purity if the compound is a solid and a suitable solvent is found.

Advanced and Greener Purification Methods:

In line with green chemistry principles, efforts are being made to reduce the environmental impact of purification processes. This includes minimizing the use of organic solvents in chromatography and exploring alternative separation techniques. Supercritical fluid chromatography (SFC), which uses supercritical carbon dioxide as the mobile phase, is a greener alternative to traditional HPLC. Additionally, the development of solvent-free purification methods, where applicable, can significantly reduce waste generation.

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 2,5 Difluoro 4 Propoxybenzene

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The substitution pattern on 1-Bromo-2,5-difluoro-4-propoxybenzene makes the ring electron-rich, yet the accessible positions are influenced by the directing effects of the existing groups.

The regioselectivity of EAS reactions on this compound is primarily controlled by the powerful activating and ortho-, para-directing propoxy group (-OC3H7). The two fluorine atoms and the bromine atom, while deactivating the ring towards electrophilic attack through their inductive electron withdrawal, also direct incoming electrophiles to the ortho and para positions.

The positions on the benzene (B151609) ring are numbered starting from the carbon bearing the bromine atom as C1, the adjacent carbon with a fluorine atom as C2, and so on. The available positions for substitution are C3 and C6.

Propoxy group (-OC3H7) at C4: This is a strong activating group due to the resonance donation of a lone pair of electrons from the oxygen atom. It directs incoming electrophiles to its ortho positions (C3 and C5) and its para position (C1). Since C1 and C5 are already substituted, it strongly directs towards C3.

Fluorine atoms (-F) at C2 and C5: These are deactivating due to their strong inductive effect but are ortho-, para-directing via resonance. The fluorine at C2 directs to C1 (para) and C3 (ortho). The fluorine at C5 directs to C2 (ortho), C4 (para), and C6 (ortho).

Bromine atom (-Br) at C1: This is a deactivating, ortho-, para-directing group. It directs to C2 (ortho), C4 (para), and C6 (ortho).

Considering the combined effects, the propoxy group is the most influential director. The only open position that is ortho to the propoxy group is C3. Therefore, electrophilic substitution is strongly predicted to occur at the C3 position.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

PositionActivating/Deactivating Influence from SubstituentsPredicted Outcome
C3 Strongly activated (ortho to -OC3H7), weakly activated (ortho to -F at C2)Major Product
C6 Weakly activated (ortho to -Br at C1 and -F at C5)Minor or no product

Further halogenation of this compound would follow the regioselectivity outlined above. For instance, chlorination or iodination would be expected to yield the corresponding 1-Bromo-3-chloro-2,5-difluoro-4-propoxybenzene or 1-Bromo-2,5-difluoro-3-iodo-4-propoxybenzene. The reaction would likely require a Lewis acid catalyst, such as FeCl3 or I2, to generate the electrophilic halogen species.

Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would introduce a nitro group (-NO2) onto the ring. Sulfonation, using fuming sulfuric acid, would introduce a sulfonic acid group (-SO3H). Both of these reactions are classic examples of EAS and would be expected to occur at the C3 position, yielding 1-Bromo-2,5-difluoro-4-propoxy-3-nitrobenzene and this compound-3-sulfonic acid, respectively.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. This reaction is favored by the presence of strong electron-withdrawing groups and good leaving groups.

In the context of SNAr, the fluorine and bromine atoms serve as potential leaving groups. The presence of multiple electron-withdrawing halogen atoms facilitates nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex). libretexts.org Generally, in SNAr reactions, fluoride (B91410) is a better leaving group than bromide because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and better able to stabilize the intermediate carbanion. masterorganicchemistry.com

Given the substitution pattern, a strong nucleophile could potentially displace one of the halogen atoms. The most likely site for nucleophilic attack is at the carbons bearing the fluorine atoms, as they are activated by the other electron-withdrawing halogens. The relative reactivity of the C-F versus C-Br bond towards nucleophilic displacement can be complex. While fluoride is often a better leaving group in activated systems, the specific conditions and nucleophile play a crucial role.

For instance, reaction with a nucleophile like sodium methoxide (B1231860) (NaOCH3) could potentially lead to the displacement of one of the fluorine atoms. The position of displacement would depend on the relative stability of the Meisenheimer complex formed upon attack at C2 versus C5.

Table 2: Potential Products of Nucleophilic Aromatic Substitution

Reagent (Nucleophile)Potential Leaving GroupPredicted Product
Sodium Methoxide (CH3O-)Fluorine1-Bromo-5-fluoro-2-methoxy-4-propoxybenzene or 1-Bromo-2-fluoro-5-methoxy-4-propoxybenzene
Ammonia (NH3)Fluorine2-Amino-1-bromo-5-fluoro-4-propoxybenzene or 5-Amino-1-bromo-2-fluoro-4-propoxybenzene
Sodium Thiophenoxide (PhS-)Fluorine1-Bromo-5-fluoro-4-propoxy-2-(phenylthio)benzene or 1-Bromo-2-fluoro-4-propoxy-5-(phenylthio)benzene

Impact of Propoxy Group on Reactivity

The reactivity of this compound is significantly influenced by the propoxy substituent, which exerts both electronic and steric effects on the aromatic ring. As an alkoxy group, the propoxy substituent is generally considered an activating group in electrophilic aromatic substitution due to its ability to donate electron density to the ring via resonance. organicchemistrytutor.comyoutube.com This effect increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles, primarily at the ortho and para positions. libretexts.org

Metal-Mediated Transformations

The carbon-bromine bond in this compound is the primary site for a variety of synthetically useful metal-mediated transformations.

Lithium-Halogen Exchange and Organolithium Chemistry

Lithium-halogen exchange is a fundamental reaction for the preparation of organolithium compounds from organic halides. wikipedia.org The reaction between an aryl bromide and an alkyllithium reagent, such as n-butyllithium, is typically a fast, kinetically controlled process. wikipedia.orgacs.org Kinetic studies on substituted bromobenzenes have shown the reaction is first-order in both the aryl bromide and the alkyllithium. acs.orgprinceton.edu

For this compound, the exchange of the bromine atom for lithium is expected to be efficient. The general reactivity trend for halogens in this exchange is I > Br > Cl. wikipedia.orgprinceton.edu The presence of the electron-withdrawing fluorine atoms on the ring can increase the rate of exchange. Additionally, the propoxy group's ether oxygen can accelerate the reaction by coordinating to the lithium atom, stabilizing the transition state. wikipedia.org The resulting organolithium species, (2,5-difluoro-4-propoxyphenyl)lithium, is a potent nucleophile and a strong base, useful for subsequent reactions with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

Grignard Reagent Formation and Reactivity (Br-Mg Exchange)

The synthesis of a Grignard reagent from this compound involves the insertion of magnesium into the carbon-bromine bond. alfredstate.edu This is typically achieved by reacting the aryl bromide with magnesium turnings in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orglibretexts.org The reaction is understood to proceed via radical intermediates at the surface of the magnesium metal. alfredstate.eduunp.edu.ar Activating agents such as iodine or 1,2-dibromoethane (B42909) are often used to initiate the reaction by exposing a fresh magnesium surface. wikipedia.org

An alternative method is the halogen-magnesium exchange, which involves treating the aryl bromide with a pre-formed, highly reactive Grignard reagent like isopropylmagnesium chloride (i-PrMgCl). wikipedia.org This can be particularly useful for functionalized aryl bromides. A protocol combining i-PrMgCl with n-BuLi has also been developed to facilitate exchange on challenging substrates. nih.gov The resulting Grignard reagent, (2,5-difluoro-4-propoxyphenyl)magnesium bromide, is a valuable nucleophile for organic synthesis, capable of reacting with electrophiles such as aldehydes, ketones, esters, and carbon dioxide. libretexts.orgmasterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The C-Br bond of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. wikipedia.orgnih.gov These reactions generally proceed through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with an organometallic partner, and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. wikipedia.org

Suzuki Coupling: In the Suzuki reaction, the organometallic partner is an organoboron compound, such as a boronic acid or ester. This reaction is known for its mild conditions and tolerance of a wide range of functional groups. The coupling of this compound with various aryl or vinyl boronic acids would yield substituted biaryl or stilbene (B7821643) derivatives, respectively.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. youtube.com It is a highly reliable method for the synthesis of arylalkynes.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a base. wikipedia.orgyoutube.com The reaction with this compound would lead to the formation of substituted alkenes. The regioselectivity of the addition to the alkene can be influenced by both steric and electronic factors of the alkene substrate. libretexts.org Intramolecular Heck reactions are particularly efficient for forming ring systems. youtube.comlibretexts.org

Below is a representative table for a generic Heck reaction involving an aryl bromide.

EntryAlkene PartnerCatalystBaseSolventTemp (°C)Yield (%)
1Styrene (B11656)Pd(OAc)₂ / PPh₃Et₃NDMF100High
2Methyl AcrylatePd(OAc)₂NaOAcNMP120Good

This table represents typical conditions and is for illustrative purposes.

Other Transition Metal Catalysis in C-Br and C-F Activation

Beyond palladium, other transition metals can catalyze transformations involving the C-Br and C-F bonds of this compound.

The C-Br bond is more reactive and susceptible to activation. For instance, reductive dehalogenation (hydrodebromination) can be achieved using catalytic hydrogenation with a palladium-on-carbon (Pd/C) catalyst under neutral conditions. sci-hub.seorganic-chemistry.orgresearchgate.net This process effectively replaces the bromine atom with hydrogen.

The activation of the stronger and more inert C-F bond is significantly more challenging but is an area of active research. researchgate.netmdpi.com Transition metals such as nickel, cobalt, and rhodium have been shown to catalyze C-F bond functionalization. researchgate.netmdpi.com Nickel complexes, for example, have been used for the cross-coupling of fluoroaromatics with Grignard reagents. mdpi.com The mechanism often involves the oxidative addition of the C-F bond to the metal center, a step that can be facilitated by the presence of multiple fluorine substituents or ortho-directing groups. acs.orgmdpi.com For this compound, C-Br activation would almost certainly occur in preference to C-F activation under typical cross-coupling conditions. Selective C-F activation in the presence of a C-Br bond would require highly specialized catalytic systems.

Radical Reactions and Photochemical Transformations

The reactivity of this compound is not limited to ionic or organometallic pathways. Radical and photochemical processes offer alternative routes for its transformation.

A practical method for the radical chain reduction of aryl bromides involves the use of sodium hydride (NaH) and 1,4-dioxane. nih.gov This reaction is believed to proceed through an electron-catalyzed mechanism involving the formation of a radical anion intermediate (ArX•⁻), which then fragments to an aryl radical and a halide anion. nih.gov This method provides a metal-free alternative for hydrodebromination.

Photochemical methods are emerging as powerful tools for activating strong bonds. Recent studies have demonstrated that organic photoredox catalysts can efficiently reduce C-F bonds to generate carbon-centered radicals under mild conditions. nih.govspringernature.com This groundbreaking approach enables the hydrodefluorination or cross-coupling of even highly inert polyfluoroaromatic compounds. nih.govspringernature.com Such a photocatalytic system could potentially be applied to this compound to achieve selective C-F bond functionalization, representing a frontier in the chemical manipulation of such molecules.

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and thermally stable compounds like 1-Bromo-2,5-difluoro-4-propoxybenzene. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, enabling both the quantification of purity and the confirmation of molecular identity.

In a typical GC-MS analysis, the compound is vaporized and separated from other components in the sample mixture based on its boiling point and affinity for the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint corresponding to the mass-to-charge ratio (m/z) of the parent ion and its fragments.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 mass units ([M]+ and [M+2]+), corresponding to the natural abundance of the 79Br and 81Br isotopes. Fragmentation patterns would likely involve the loss of the propoxy group, bromine atom, and other characteristic cleavages of the benzene (B151609) ring. GC analysis also reveals the presence of impurities, such as starting materials or by-products from the synthesis, which would appear as separate peaks in the chromatogram. researchgate.netpsu.edu The purity of the compound is often determined by the area percentage of its peak in the gas chromatogram. tcichemicals.comthermofisher.comthermofisher.com

Table 1: Expected GC-MS Fragmentation Data for this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Identity Significance
250/252[C₉H₉BrF₂O]⁺Molecular Ion (M⁺) showing Br isotope pattern
207/209[C₆H₃BrF₂]⁺Loss of propoxy group (-OCH₂CH₂CH₃)
171[C₉H₉F₂O]⁺Loss of Bromine atom (Br)
113[C₆H₃F₂]⁺Loss of Bromine and propoxy group

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identification

For compounds that may be thermally labile or less volatile, Liquid Chromatography-Mass Spectrometry (LC-MS) serves as a critical analytical tool. bldpharm.com In this technique, the sample is dissolved in a suitable solvent and passed through a high-performance liquid chromatography (HPLC) column, which separates the components based on their interactions with the stationary phase. The eluent from the LC is then introduced into a mass spectrometer.

LC-MS is particularly useful for identifying non-volatile impurities that may not be detected by GC-MS. bldpharm.com The resulting chromatogram indicates the purity of the sample, while the mass spectrometer provides mass data for each separated peak, confirming the identity of the main compound and helping to elucidate the structure of any impurities. For this compound, reversed-phase HPLC would likely be employed, with the mass spectrometer providing confirmation of the molecular weight via techniques like electrospray ionization (ESI), which typically generates a protonated molecule [M+H]⁺. psu.edu

Table 2: Typical LC-MS Parameters for Analysis of this compound

Parameter Condition
LC Column C18 reversed-phase
Mobile Phase Gradient of water and acetonitrile (B52724) (with formic acid)
Ionization Mode Electrospray Ionization (ESI), Positive
Expected Ion [M+H]⁺ at m/z 251/253
Detector Quadrupole Mass Analyzer

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. uwosh.edu By analyzing the absorption or scattering of light, these methods provide valuable information about the functional groups present in the compound.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. nist.govchemicalbook.com These include C-H stretching vibrations from the alkyl chain of the propoxy group and the aromatic ring, C-O stretching of the ether linkage, and C-F and C-Br stretching vibrations. docbrown.info The aromatic C=C stretching vibrations will also be present in the fingerprint region. uwosh.edu

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the benzene ring, which may be weak in the IR spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
Aromatic C-H Stretch3100-3000IR, Raman
Aliphatic C-H Stretch2975-2850IR, Raman
Aromatic C=C Stretch1600-1450IR, Raman
C-O-C Asymmetric Stretch1260-1200IR
C-F Stretch1250-1000IR
C-Br Stretch680-515IR

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is a liquid at room temperature, it may be possible to obtain a single crystal suitable for analysis by cooling the substance below its melting point.

If a suitable crystal can be grown, X-ray diffraction analysis would provide unambiguous data on bond lengths, bond angles, and the conformation of the molecule in the solid state. This technique would confirm the substitution pattern on the benzene ring and reveal details about intermolecular interactions, such as halogen bonding or π-stacking, which influence the crystal packing. To date, no public crystal structure data for this specific compound is available.

Chromatographic Methods for Purity Assessment (HPLC, GC-FID, UPLC)

Beyond mass spectrometry-coupled techniques, standalone chromatographic methods are routinely used for quantitative purity assessment. bldpharm.com These methods are valued for their precision, accuracy, and robustness.

High-Performance Liquid Chromatography (HPLC): Often equipped with an ultraviolet (UV) detector, HPLC is a standard method for determining the purity of organic compounds. A sample of this compound would be separated on a column, and the detector would measure the absorbance of the eluting components. Purity is calculated based on the relative area of the main peak.

Gas Chromatography with Flame Ionization Detection (GC-FID): For volatile compounds, GC-FID is a reliable alternative to GC-MS for purity determination. The flame ionization detector is highly sensitive to organic compounds, and the response is proportional to the mass of carbon entering the detector. This allows for accurate quantification of the main component against any organic impurities. tcichemicals.com

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an evolution of HPLC that uses smaller stationary phase particles, resulting in higher resolution, faster analysis times, and improved sensitivity. bldpharm.com This makes it particularly effective for detecting and quantifying trace impurities that might not be resolved by conventional HPLC.

Table 4: Comparison of Chromatographic Purity Assessment Methods

Technique Principle Primary Application for this Compound Advantages
HPLC-UV Liquid-phase separation with UV absorbance detectionRoutine purity testing and quality controlRobust, widely available, good for non-volatile impurities
GC-FID Gas-phase separation with flame ionization detectionPurity assessment of volatile componentsHigh precision for quantifiable organic compounds
UPLC High-pressure liquid separation with smaller particlesHigh-resolution impurity profilingIncreased speed, resolution, and sensitivity

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 1-bromo-2,5-difluoro-4-propoxybenzene would provide fundamental insights into its behavior.

Geometry Optimization and Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations systematically adjust the positions of the atoms to find the arrangement with the lowest possible energy. For this compound, a key aspect of this analysis is the conformational space of the propoxy group. The rotation around the O-C and C-C bonds of this side chain leads to different conformers.

A conformational analysis would involve:

Potential Energy Surface (PES) Scan: Systematically rotating the dihedral angles of the propoxy group to map out the energy landscape and identify low-energy conformers.

Full Optimization and Frequency Calculation: Each identified low-energy structure is then fully optimized to find the precise minimum energy geometry. A subsequent frequency calculation confirms that the structure is a true minimum (no imaginary frequencies) and provides thermodynamic data like Gibbs free energy, which helps in determining the relative populations of conformers at a given temperature.

The expected result would be the identification of the global minimum energy conformer and other low-lying conformers, providing data on bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Analysis

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for understanding chemical reactions.

HOMO: Represents the ability of a molecule to donate electrons. In electrophilic aromatic substitution, the regions of the molecule where the HOMO is concentrated are likely sites of attack.

LUMO: Represents the ability of a molecule to accept electrons. In nucleophilic attack, the regions where the LUMO is located are the most susceptible.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability, while a small gap suggests the molecule is more reactive.

Reaction Pathway and Transition State Calculations

DFT can be used to model the entire energy profile of a chemical reaction involving this compound. This is particularly useful for understanding reaction mechanisms, such as its participation in cross-coupling reactions or nucleophilic aromatic substitution.

This analysis involves:

Identifying Reactants and Products: Defining the starting materials and the final products of a proposed reaction.

Locating the Transition State (TS): The transition state is the highest energy point along the reaction coordinate. Computational methods are used to find this saddle point on the potential energy surface. A frequency calculation for a TS will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Calculating Activation Energy: The energy difference between the reactants and the transition state determines the activation energy (Ea), which is directly related to the reaction rate.

Such calculations could, for example, compare the energy barriers for displacing the bromine atom versus one of the fluorine atoms in a nucleophilic substitution reaction, thereby predicting the most likely product.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

From the results of DFT calculations, numerous quantum chemical descriptors can be derived to quantify various aspects of a molecule's reactivity and properties. These descriptors are essential for developing Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR).

Table 1: Key Quantum Chemical Descriptors

Descriptor Definition Significance
Ionization Potential (I) Energy required to remove an electron. Related to HOMO energy; indicates electron-donating ability.
Electron Affinity (A) Energy released when an electron is added. Related to LUMO energy; indicates electron-accepting ability.
Electronegativity (χ) The power of an atom/group to attract electrons. χ ≈ (I + A) / 2
Chemical Hardness (η) Resistance to change in electron distribution. η ≈ (I - A) / 2. A larger value indicates greater stability.
Chemical Softness (S) The reciprocal of hardness (S = 1/η). A measure of reactivity; softer molecules are more reactive.
Electrophilicity Index (ω) A measure of the electrophilic power of a molecule. ω = χ² / (2η)

These descriptors would provide a detailed electronic profile of this compound, allowing for comparisons with other related molecules and prediction of its behavior in various chemical environments.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of this compound, typically in a solvent box, would provide insights into its conformational flexibility and interactions with its environment.

The process involves:

System Setup: Placing the molecule in a simulated box, often filled with solvent molecules like water or an organic solvent.

Simulation Run: Solving Newton's equations of motion for every atom in the system over a series of small time steps (femtoseconds).

Trajectory Analysis: Analyzing the resulting trajectory (the history of atomic positions, velocities, and energies) to understand dynamic properties.

MD simulations would be particularly valuable for exploring the full range of conformations of the propoxy side chain and how its flexibility is influenced by the solvent, providing a more realistic picture of the molecule's behavior in solution than static calculations alone.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can be used to aid in the identification and characterization of this compound.

NMR Spectroscopy: Chemical shifts (¹H, ¹³C) and coupling constants can be calculated and compared to experimental spectra to confirm structural assignments. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.

IR Spectroscopy: Vibrational frequencies and their intensities can be calculated from the second derivatives of the energy. These computed frequencies, when properly scaled to account for systematic errors in the theoretical method, can be matched with experimental IR spectra to identify characteristic functional group vibrations.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum.

Table 2: Computationally Predicted Spectroscopic Data (Illustrative)

Spectroscopy Type Parameter Predicted Value Range
¹H NMR Chemical Shift (ppm) Aromatic H: 6.5-7.5; O-CH₂: 3.8-4.2; CH₂: 1.7-2.1; CH₃: 0.9-1.2
¹³C NMR Chemical Shift (ppm) Aromatic C: 100-160; O-CH₂: 65-75; CH₂: 20-30; CH₃: 10-15
IR Vibrational Frequency (cm⁻¹) C-H (aromatic): 3000-3100; C-H (aliphatic): 2850-3000; C-O stretch: 1200-1300; C-F stretch: 1100-1250; C-Br stretch: 500-600
UV-Vis λ_max (nm) ~270-290

Note: These are illustrative ranges typical for similar structures and would require specific calculations for precise values.

Applications As a Versatile Synthetic Building Block and Precursor Chemistry

Precursor for Advanced Aromatic Compounds

The structure of 1-Bromo-2,5-difluoro-4-propoxybenzene is well-suited for the construction of highly substituted and complex aromatic systems.

The bromine atom on the benzene (B151609) ring is the primary site for introducing a wide array of substituents. This is typically achieved through palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Key cross-coupling reactions that can be employed with this compound include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, to form a new carbon-carbon bond. wikipedia.org This method is widely used for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials. For instance, coupling with various arylboronic acids can lead to a diverse library of 2,5-difluoro-4-propoxy-biphenyl derivatives.

Buchwald-Hartwig Amination: This powerful reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org This provides a direct route to substituted anilines, which are crucial intermediates in the synthesis of many biologically active compounds.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, leading to the synthesis of substituted arylalkynes. organic-chemistry.orglibretexts.org These products can serve as precursors for more complex structures, including heterocycles and polymers.

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a new carbon-carbon bond, resulting in a substituted styrene (B11656) derivative. organic-chemistry.org

Stille Coupling: This reaction utilizes an organotin reagent to couple with the aryl bromide, offering another versatile method for carbon-carbon bond formation. wikipedia.org

Through the sequential application of these and other synthetic methodologies, a wide range of polyfunctionalized benzene derivatives can be accessed, starting from this compound. The specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity.

Table 1: Potential Cross-Coupling Reactions of this compound

Reaction Name Coupling Partner Resulting Bond Product Class
Suzuki-Miyaura Organoboron Reagent C-C Biaryls
Buchwald-Hartwig Amine C-N Aryl Amines
Sonogashira Terminal Alkyne C-C (sp) Arylalkynes
Heck Alkene C-C (sp2) Styrenes

The functional groups on this compound can also be utilized to construct fused ring systems and heterocycles. For example, the bromine atom can be converted to other functional groups, such as an azide (B81097) or a nitrile, which can then participate in cyclization reactions.

Furthermore, the strategic placement of substituents via cross-coupling reactions can set the stage for intramolecular cyclizations to form various fused carbocyclic and heterocyclic scaffolds. For instance, the introduction of an ortho-alkenyl or ortho-alkynyl group through a Heck or Sonogashira coupling, respectively, could be followed by an intramolecular cyclization to form a benzofuran (B130515) or an indole (B1671886) derivative. The synthesis of benzo[1,2-d:4,5-d′]bis( wikipedia.orgbldpharm.comsigmaaldrich.comthiadiazole) and its bromo derivatives highlights the utility of brominated aromatics in creating complex heterocyclic systems. nih.gov

Role in Medicinal Chemistry Intermediate Synthesis

The presence of fluorine and an alkoxy group makes this compound an attractive starting material for the synthesis of medicinal chemistry intermediates. Fluorine substitution is a common strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity.

As a functionalized benzene ring, this compound can serve as a central scaffold onto which various pharmacophoric groups can be attached. The ability to perform selective transformations at the bromine position allows for the rapid generation of libraries of related compounds for screening in drug discovery programs.

This compound is a direct precursor to a variety of fluorinated and alkoxy-substituted aromatic structures. These motifs are found in numerous biologically active molecules. By modifying the propoxy group or introducing other functionalities, medicinal chemists can fine-tune the properties of the resulting compounds to optimize their biological activity.

Applications in Materials Science and Polymer Chemistry

The unique electronic properties imparted by the fluorine atoms, combined with the potential for polymerization or incorporation into larger structures, suggest that this compound could be a valuable building block in materials science.

While specific applications of this exact compound in materials science are not widely documented, related brominated and fluorinated aromatic compounds are used in the synthesis of:

Liquid Crystals: The rigid aromatic core with its specific substitution pattern could be a component in the design of new liquid crystalline materials. researchgate.net

Polymers: The bromo-functionality allows for the incorporation of this unit into polymer chains via cross-coupling polymerization reactions. The resulting fluorinated polymers could exhibit desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics. Nanoporous polymers have been created using liquid crystal building blocks. tue.nl

Organic Electronics: Fluorinated aromatic compounds are often used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) to tune the electronic properties of the materials. Bromo-functionalized polycyclic aromatic hydrocarbons have been used to synthesize deep-red to near-infrared delayed fluorescence emitters. nih.gov

The potential for this compound in materials science lies in its ability to be transformed into more complex, functional molecules that can be assembled into materials with specific, tailored properties.

Monomer for Specialty Polymers

No specific research was found detailing the use of this compound as a monomer in polymerization reactions.

Precursor for Liquid Crystal Materials and Optoelectronic Components

There is no available literature that specifically describes the synthesis of liquid crystal materials or optoelectronic components using this compound as a precursor.

Derivatization for Probe and Ligand Development (excluding biological activity/clinical data)

Specific examples of the derivatization of this compound for the development of chemical probes or ligands are not present in the reviewed scientific literature.

Conclusion and Future Research Perspectives

Summary of Current Research Status

Currently, 1-Bromo-2,5-difluoro-4-propoxybenzene is predominantly recognized as a commercially available chemical intermediate. cymitquimica.comsigmaaldrich.com Its primary utility is rooted in its trifunctional nature: a bromo substituent ripe for cross-coupling reactions, two activating fluoro groups, and a propoxy moiety that influences its electronic properties and solubility. While detailed, peer-reviewed studies focusing exclusively on this compound are scarce, its value is implied through its inclusion in the catalogs of numerous chemical suppliers, indicating its use in undisclosed synthetic pathways, likely within industrial or pharmaceutical research and development.

The core structure, a substituted bromodifluorobenzene, is a well-established pharmacophore. The presence of fluorine atoms is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The propoxy group can further modulate these properties. Therefore, it is highly probable that this compound is utilized as a precursor for more complex molecules with potential biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number1881292-82-5 cymitquimica.comsigmaaldrich.com
Molecular FormulaC₉H₉BrF₂O cymitquimica.com
Molecular Weight251.068 g/mol cymitquimica.com
Physical FormLiquid sigmaaldrich.com
IUPAC NameThis compound sigmaaldrich.com

Unexplored Reactivity and Synthetic Challenges

While the bromo group is an obvious handle for reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, the full scope of its reactivity remains largely unexplored in the public domain. nih.govethernet.edu.etresearchgate.net The interplay between the electron-withdrawing fluorine atoms and the electron-donating propoxy group creates a unique electronic environment on the aromatic ring that could lead to interesting and selective transformations.

A significant synthetic challenge is the regioselective synthesis of this compound itself. While not explicitly detailed in the literature for this compound, the synthesis would likely involve a multi-step process starting from a more readily available difluorobenzene derivative. Potential routes could involve the bromination of a propoxy-difluorobenzene or the propoxylation of a bromo-difluorophenol. scbt.com Achieving high regioselectivity in these steps can be a significant hurdle, often leading to isomeric impurities that are difficult to separate.

Furthermore, the reactivity of the C-F bonds, while generally stable, could be activated under specific conditions, such as with strong nucleophiles or in certain organometallic reactions. Investigating the limits of this stability is a crucial area for future research to fully understand the compound's synthetic utility.

Potential for Novel Compound Class Discovery

The true potential of this compound lies in its role as a scaffold for the discovery of novel compound classes. By systematically exploring the reactions at the C-Br bond, a diverse library of derivatives can be generated. For instance, coupling with various boronic acids could yield a range of biaryl compounds with unique substitution patterns. nih.gov These new molecules could then be screened for a variety of applications, from medicinal chemistry to materials science.

The presence of the propoxy group also offers a site for further modification. Cleavage of the ether to the corresponding phenol (B47542) would open up another avenue for derivatization. This would allow for the introduction of a wide array of functional groups, leading to the synthesis of compounds that are structurally distinct from those accessible directly from the bromo-precursor.

Interdisciplinary Research Opportunities

The unique substitution pattern of this compound makes it a prime candidate for interdisciplinary research. In medicinal chemistry, it could serve as a key intermediate in the synthesis of new therapeutic agents. The fluorine atoms can be beneficial for positron emission tomography (PET) imaging applications, suggesting a potential role in the development of novel diagnostic tools.

In the field of materials science, the difluorinated aromatic core could be incorporated into liquid crystals, polymers, or organic light-emitting diodes (OLEDs). The specific electronic properties conferred by the combination of the bromo, fluoro, and propoxy substituents could lead to materials with desirable optical or electronic characteristics.

Collaboration between synthetic organic chemists, medicinal chemists, and materials scientists will be crucial to unlock the full potential of this intriguing molecule. Future research should focus on not only exploring its reactivity but also on designing and synthesizing novel derivatives for specific applications in these diverse fields.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Bromo-2,5-difluoro-4-propoxybenzene, and how does the choice of solvent influence reaction efficiency?

  • Methodological Answer : A typical synthesis involves nucleophilic aromatic substitution (SNAr) on a pre-functionalized aromatic ring. For example, propoxy substitution can be introduced via alkoxylation of 1-bromo-2,5-difluorobenzene using NaH/propanol under anhydrous conditions . Solvent selection (e.g., DMF vs. THF) significantly impacts reaction kinetics due to polarity effects on intermediate stabilization. Evidence from regioselective lithiation studies (e.g., in 2,4-difluorobromobenzene) highlights the role of aprotic solvents in minimizing side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

  • Methodological Answer :

  • ¹⁹F NMR : Distinct fluorine environments (e.g., ortho vs. para substituents) yield split signals between -100 to -150 ppm .
  • ¹H NMR : Propoxy group protons appear as a triplet (~1.0 ppm for CH₃) and multiplet (~3.5–4.0 ppm for OCH₂) .
  • GC-MS : Molecular ion peaks (e.g., m/z ~250–260 for C₉H₈BrF₂O) and fragmentation patterns confirm purity and structural integrity .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : Fractional distillation (bp ~200–240°C ) or column chromatography (silica gel, hexane/ethyl acetate gradient) are standard. High-performance liquid chromatography (HPLC) with C18 columns resolves isomers, as seen in similar bromo-fluoroanisole derivatives .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during the synthesis of this compound?

  • Methodological Answer : Regioselectivity in SNAr reactions is influenced by electron-withdrawing groups (e.g., Br, F) directing incoming nucleophiles. Computational modeling (DFT) predicts activation barriers for substitution at specific positions . Experimental validation using kinetic studies (e.g., monitoring reaction progress via ¹⁹F NMR) helps optimize conditions to favor the 4-propoxy product over undesired isomers .

Q. How should researchers resolve contradictions in reported physical properties (e.g., boiling points) of halogenated aromatic ethers like this compound?

  • Methodological Answer : Discrepancies in boiling points (e.g., 234°C in Kanto Reagents vs. 203.2°C for analogous compounds ) may arise from measurement conditions (pressure, purity). Researchers should:

  • Cross-reference multiple sources (e.g., PubChem, CAS entries ).
  • Validate via differential scanning calorimetry (DSC) or controlled distillation .
  • Report experimental parameters (pressure, calibration standards) to ensure reproducibility.

Q. What strategies enable the use of this compound as a building block in medicinal chemistry or agrochemical research?

  • Methodological Answer : The compound’s bromine and fluorine substituents make it a versatile intermediate for cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups. For example:

  • Antifungal Agents : Analogous bromo-fluoroanisoles are precursors to triazole derivatives via click chemistry .
  • Herbicides : Propoxy groups enhance lipid solubility, improving bioavailability in plant cell membrane studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.